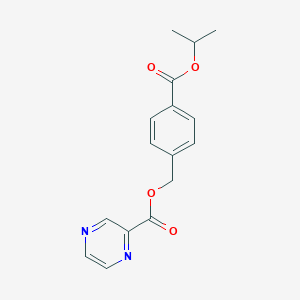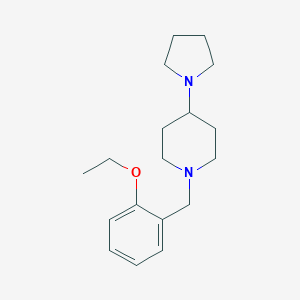
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine, commonly known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects
EBP has been shown to have a range of biochemical and physiological effects. In animal models, EBP has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and motor control, respectively. EBP has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EBP in lab experiments is its high degree of purity, which allows for accurate dosing and reliable results. Additionally, EBP has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using EBP in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on EBP. One area of interest is the potential use of EBP in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of EBP and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of EBP in humans.
Méthodes De Synthèse
The synthesis of EBP involves the reaction of 4-(1-pyrrolidinyl)piperidine with 2-ethoxybenzyl chloride in the presence of a base. The reaction yields EBP as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
EBP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, EBP has been shown to reduce motor deficits and protect dopaminergic neurons. Additionally, EBP has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
Nom du produit |
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C18H28N2O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[(2-ethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2O/c1-2-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
Clé InChI |
CFTULVCEAKZFAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
SMILES canonique |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
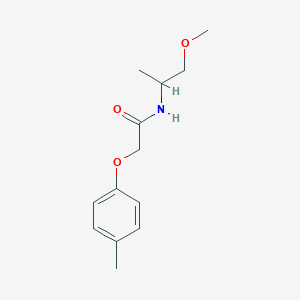
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
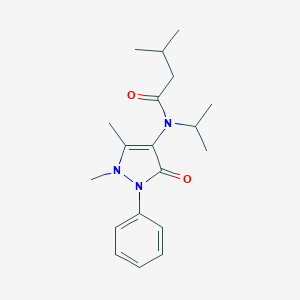
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
methanone](/img/structure/B246890.png)
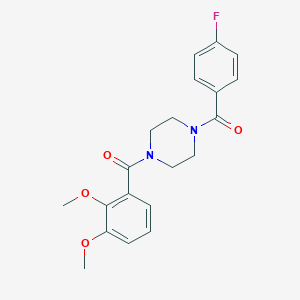

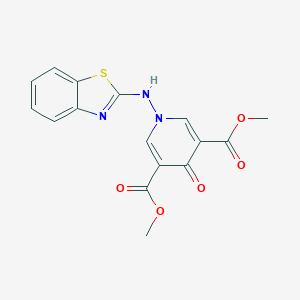
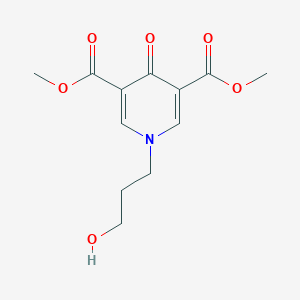
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
